molecular formula C6H4ClN3O B11914468 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

Cat. No.: B11914468
M. Wt: 169.57 g/mol
InChI Key: WJOCUOANJCXAGH-UHFFFAOYSA-N
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Description

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile ( 1257072-48-2) is a chemical compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol . This pyrazine derivative is characterized by the presence of both a chloro and a hydroxymethyl functional group on its heterocyclic ring structure, making it a valuable multifunctional intermediate for chemical synthesis . The compound is typically subject to cold-chain transportation to ensure stability . As a building block, it is primarily used in pharmaceutical research and development, particularly in the exploration of novel therapeutic agents . Related chloro-methylpyrazine carbonitrile compounds have been identified in patent literature as key intermediates or precursors in the synthesis of complex molecules designed as SHP2 (Src Homology 2 Domain-Containing Phosphatase 2) inhibitors . SHP2 is a protein tyrosine phosphatase involved in cell signaling pathways like Ras-Erk and PI3K-Akt, and its inhibitors are being investigated for their potential in cancer treatment . This suggests that this compound is a compound of interest in the field of medicinal chemistry for the creation of antineoplastic agents . This product is intended for research purposes only and is not for human or diagnostic use.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H4ClN3O/c7-6-5(1-8)10-4(3-11)2-9-6/h2,11H,3H2

InChI Key

WJOCUOANJCXAGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)CO

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The chlorination of hydroxyl or amine groups on pyrazine scaffolds is a cornerstone of synthetic routes to 3-chloro-substituted derivatives. In a representative procedure, 3-hydroxy-2-carboxamide is treated with POCl₃ and diisopropylethylamine (DIPEA) in chlorobenzene at 0–90°C, yielding 3-chloropyrazine-2-carbonitrile in 79% yield after silica gel chromatography. This method’s efficacy stems from POCl₃’s dual role as a Lewis acid and chlorinating agent, facilitating the substitution of hydroxyl groups with chlorine.

For 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile, the hydroxymethyl (-CH₂OH) group at position 6 necessitates protective strategies to prevent undesired side reactions. Acetylation or silylation (e.g., tert-butyldimethylsilyl [TBS] protection) of the hydroxymethyl group prior to chlorination ensures compatibility with POCl₃’s harsh conditions. Post-chlorination deprotection (e.g., alkaline hydrolysis for acetyl groups or fluoride-mediated cleavage for silyl ethers) regenerates the hydroxymethyl functionality.

Table 1: Chlorination Conditions and Yields for Analogous Pyrazines

Starting MaterialReagentsTemperatureYieldReference
3-Hydroxy-2-carboxamidePOCl₃, DIPEA0–90°C79%
6-Hydroxymethyl-protectedPOCl₃, TEA80°C65%*
*Theoretical yield based on analogous protection-deprotection workflows.

Hydroxymethyl Group Introduction

Oxidation of Methyl Precursors

The hydroxymethyl group is often introduced via oxidation of a methyl substituent. For example, 6-methylpyrazine-2-carbonitrile undergoes sequential bromination and hydrolysis:

  • Bromination : Treatment with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) yields 6-bromomethylpyrazine-2-carbonitrile.

  • Hydrolysis : Reaction with aqueous sodium hydroxide substitutes bromine with a hydroxyl group, producing 6-hydroxymethylpyrazine-2-carbonitrile.

Table 2: Oxidation Methods for Methyl-to-Hydroxymethyl Conversion

SubstrateReagentsConditionsYield
6-Methylpyrazine-2-carbonitrileNBS, AIBN, H₂O80°C, 12 hr70%
6-Methylpyrazine-2-carbonitrileSeO₂, H₂O₂Reflux, 6 hr55%

Direct Hydroxymethylation via Nucleophilic Substitution

Electrophilic pyrazine intermediates, such as 6-chloromethylpyrazine-2-carbonitrile, react with hydroxide ions (e.g., NaOH in THF/H₂O) to form the hydroxymethyl derivative. This one-step substitution avoids oxidation challenges but requires precise stoichiometry to minimize over-hydrolysis to carboxylic acids.

Integrated Synthetic Routes

Route 1: Sequential Chlorination and Hydroxymethylation

  • Chlorination : 3-Hydroxypyrazine-2-carbonitrile is treated with POCl₃ and DIPEA in chlorobenzene to yield 3-chloropyrazine-2-carbonitrile.

  • Hydroxymethylation : A Minisci reaction introduces a hydroxymethyl radical at position 6 using hydroxymethyl iodide and FeSO₄/H₂O₂ under acidic conditions.

Key Challenges :

  • Radical stability in electron-deficient pyrazine systems.

  • Competing side reactions at the nitrile group.

Route 2: Protective Group Strategy

  • Protection : 6-Hydroxymethylpyrazine-2-carbonitrile is acetylated with acetic anhydride.

  • Chlorination : POCl₃ and triethylamine (TEA) convert the 3-hydroxy group to chloro.

  • Deprotection : Alkaline hydrolysis removes the acetyl group, yielding the target compound.

Advantages :

  • High functional group tolerance.

  • Compatibility with large-scale production.

Purification and Characterization

Solvent Recrystallization

Crude products are purified via recrystallization from dimethylformamide (DMF) and isopropanol, a method adapted from pyridazine syntheses. For example, dissolving 100 g of crude material in 250 mL hot DMF (100°C) followed by addition of warm isopropanol (60°C) yields 80% pure product after cooling.

Spectroscopic Validation

  • ¹H NMR : Hydroxymethyl protons resonate at δ 4.5–5.0 ppm (singlet), while aromatic pyrazine protons appear at δ 8.5–9.0 ppm.

  • IR Spectroscopy : C≡N stretch (~2200 cm⁻¹) and O-H stretch (~3400 cm⁻¹) confirm functionality.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency during chlorination, reducing reaction times from hours to minutes. A pilot study using POCl₃ in a continuous flow setup achieved 85% conversion at 120°C.

Waste Management

Phosphorus-containing byproducts (e.g., H₃PO₄) are neutralized with aqueous bicarbonate, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, enhancing its utility in creating novel compounds with desired properties.

Biology

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it exhibits significant activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve interference with essential metabolic pathways in microbial cells.

Medicine

In medicinal chemistry, this compound has been explored for its potential in synthesizing novel pyrazinamide derivatives with enhanced efficacy against Mycobacterium tuberculosis. This application highlights its importance in addressing antibiotic resistance and developing effective treatments for infectious diseases.

Industry

The compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure allows it to be incorporated into formulations that require specific reactivity or biological activity.

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound compared to related compounds:

Compound NameMIC (µg/mL)Activity Type
This compound200 - 300Antibacterial
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile125 - 250Antibacterial/Fungal
5-Amino-pyrazine-2-carbonitrile>500Low Activity

This table illustrates the varying degrees of antimicrobial activity among structurally similar compounds, emphasizing the significance of functional group modifications in determining efficacy.

Antimicrobial Efficacy Study

A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory effects with MIC values ranging from 200 to 300 µg/mL across different strains, indicating its potential as an effective antimicrobial agent.

Structural Similarity Analysis

Comparative studies with structurally similar compounds revealed that modifications in functional groups significantly affect biological activity. For instance, the presence of the chloro group in this compound enhances its reactivity compared to analogs lacking this substituent.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. Molecular docking studies have shown that derivatives of this compound can bind to the active site of mycobacterial enoyl-ACP reductase (InhA), thereby inhibiting its function .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazine ring significantly influence lipophilicity (log P), solubility, and synthetic feasibility. Key analogs and their properties are summarized below:

Compound Name Substituents log P (Predicted) Synthesis Yield Key Observations
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile Cl (C3), CH2OH (C6), CN (C2) ~1.5 (estimated) Not reported Enhanced hydrophilicity; bioactive without biotransformation
5-Isopropylpyrazine-2-carbonitrile (2) iPr (C5), CN (C2) Not reported 18–43% Moderate yields; Minisci alkylation used
3,6-Dichloropyrazine-2-carbonitrile Cl (C3, C6), CN (C2) ~2.8 Not reported High lipophilicity; separation challenges
3-Chloropyrazine-2-carbonitrile Cl (C3), CN (C2) ~1.2 Not reported Simpler structure; lower steric hindrance
3-Amino-6-(chloromethyl)pyrazine-2-carbonitrile 4-oxide NH2 (C3), CH2Cl (C6), CN (C2) Not reported Not reported Amino and oxide groups may improve solubility

Key Findings :

  • The hydroxymethyl group in the target compound reduces log P compared to dichloro analogs (e.g., 3,6-dichloropyrazine-2-carbonitrile, log P = 2.8), enhancing aqueous solubility .
  • Chloro substituents increase lipophilicity, complicating chromatographic separation (e.g., compounds 4e, 4f, and 4j in with log P = 2.8–3.48) .

Case Studies of Structurally Related Compounds

  • Prexasertib (USAN CD-51): A pyrazinecarbonitrile derivative with a 3-aminopropoxy-methoxyphenyl substituent.
  • Thiophene Analogs : 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile () demonstrates how heterocyclic substitutions (e.g., thiophene) can modulate electronic properties and target binding .

Biological Activity

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile is a heterocyclic organic compound with a unique structure that includes a pyrazine ring substituted with a hydroxymethyl group, a cyano group, and a chlorine atom. Its molecular formula is C₆H₄ClN₃O, and it has a molecular weight of approximately 169.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics and Synthesis

The structural characteristics of this compound contribute to its chemical reactivity and biological activity. The presence of the hydroxymethyl and cyano groups allows for diverse interactions with biological targets, making it a candidate for drug development. Various synthetic methods have been developed for its preparation, allowing for optimization of yield and purity while maintaining control over reaction conditions.

Anticancer Potential

Preliminary studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research on related pyrazine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, some derivatives have demonstrated low micromolar IC50 values against various cancer cell lines, suggesting that they may effectively disrupt critical cellular processes such as tubulin polymerization and cell cycle progression .

Table 1: Biological Activity of Related Pyrazine Compounds

Compound NameIC50 (µM)Target Mechanism
This compoundTBDPotential inhibition of cell proliferation
5-Chloropyrazine-2-carbonitrile0.08–12.07Inhibitor of tubulin polymerization
3,5-Dichloropyrazine-2-carbonitrileTBDDisruption of cell cycle at G2/M phase

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes and receptors. It is hypothesized that this compound can modulate pathways related to apoptosis and signal transduction, potentially leading to enhanced anticancer activity . The hydroxymethyl group may play a crucial role in binding to target proteins, facilitating inhibitory effects on critical signaling pathways associated with tumor growth.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that pyrazine derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). These studies often measure the percentage of growth inhibition relative to untreated controls, revealing the compounds' selective toxicity towards cancerous cells while sparing normal cells .
  • Docking Simulations : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These simulations suggest that the compound may interact favorably with active sites on proteins involved in cancer progression, such as tubulin and receptor tyrosine kinases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile and related derivatives?

  • Methodology : Multi-step synthesis often involves nucleophilic substitution, condensation, or cyclization reactions. For example, chlorination of hydroxymethyl precursors (e.g., 6-(hydroxymethyl)pyrazine-2-carbonitrile) using POCl₃ or SOCl₂ under reflux conditions can yield the chloro derivative. Purification typically employs column chromatography or recrystallization (e.g., ethanol/water mixtures). Yield optimization requires controlled stoichiometry and reaction time monitoring .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use IR and NMR to confirm functional group transformations (e.g., hydroxymethyl to chloro substitution via disappearance of O–H stretches at ~3200–3400 cm⁻¹) .

Q. How can X-ray crystallography and computational tools be integrated to resolve the compound’s structural ambiguities?

  • Methodology : Crystallize the compound using slow evaporation (e.g., DMSO/water) and collect diffraction data with synchrotron radiation. Refine structures using SHELX programs, incorporating restraints for disordered moieties like the hydroxymethyl group. Cross-validate with DFT-optimized geometries (B3LYP/6-31G* level) to resolve bond-length discrepancies .
  • Key Considerations : Compare experimental vs. calculated bond angles (<2° deviation) to assess model accuracy. Address safety protocols for handling crystalline powders (e.g., GHS hazard codes for irritancy) .

Advanced Research Questions

Q. Which density-functional theory (DFT) functionals are optimal for modeling the electronic structure and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP or M06-2X) with 6-311++G** basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and nucleophilic/electrophilic sites. Validate against experimental UV-Vis spectra (λmax deviations <10 nm) and redox potentials .
  • Key Considerations : Incorporate solvent effects via PCM or SMD models. For charge-transfer studies, exact-exchange terms in functionals like ωB97X-D improve accuracy for non-covalent interactions .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved in substituted pyrazinecarbonitriles?

  • Methodology : Employ 2D NMR (COSY, HSQC) to assign proton-proton coupling and carbon connectivity. For ambiguous splitting, simulate spectra using computational tools (e.g., Gaussian NMR module) and compare with experimental results. Use cclib to parse output files from multiple quantum chemistry packages for consistency .
  • Key Considerations : Dynamic effects (e.g., rotational barriers in hydroxymethyl groups) may cause line broadening. Variable-temperature NMR can clarify conformational exchange .

Q. What strategies are effective for analyzing the compound’s potential pharmacological activity?

  • Methodology : Screen against target enzymes (e.g., kinases, cytochrome P450) using molecular docking (AutoDock Vina) guided by pharmacophore models. Prioritize assays for cytotoxicity (MTT) and metabolic stability (microsomal incubation). Compare with structurally similar compounds (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) to infer structure-activity relationships .
  • Key Considerations : Optimize solubility via co-solvents (DMSO/PBS mixtures) for in vitro assays. Validate hits with SPR or ITC for binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?

  • Methodology : Re-examine reaction conditions (e.g., solvent polarity, temperature) that DFT models may not fully capture. Use microkinetic modeling (e.g., Gaussian transition state calculations) to identify unaccounted intermediates. Experimentally probe side reactions via LC-MS or in situ IR .
  • Case Study : If chlorination yields are lower than predicted, assess competing hydrolysis pathways by spiking reactions with H₂O and analyzing byproduct formation .

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